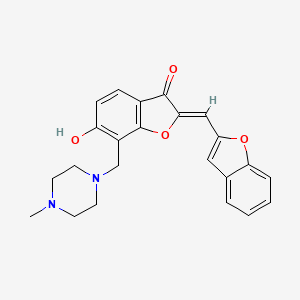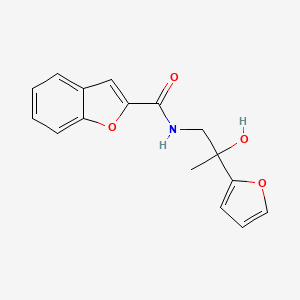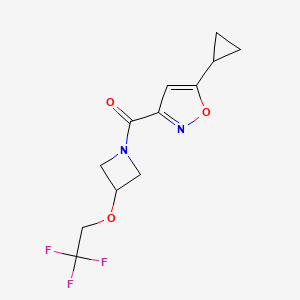
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide, also known as AICAR, is a synthetic compound that has been widely used in scientific research for its potential as an anti-diabetic and anti-obesity agent. AICAR is a nucleotide analogue that activates AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.
Mechanism Of Action
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide activates AMPK, a key regulator of cellular metabolism that is activated in response to low energy levels. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as decreased lipid synthesis and protein synthesis. 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide also activates PGC-1α, a transcriptional coactivator that regulates mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipocytes, leading to decreased body weight and fat mass. 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has also been shown to protect against neuronal damage in animal models of ischemia and traumatic brain injury.
Advantages And Limitations For Lab Experiments
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide is a useful tool for investigating the role of AMPK in cellular metabolism and for studying the potential therapeutic applications of AMPK activation. However, 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments, including its potential for off-target effects and its short half-life in vivo.
Future Directions
There are several potential future directions for research on 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective AMPK activators that have fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide and other AMPK activators in the treatment of metabolic disorders, neurodegenerative diseases, and cancer. Finally, there is interest in exploring the role of AMPK in the regulation of immune function and inflammation.
Synthesis Methods
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 4,5-dicyanoimidazole with isobutylamine, followed by the reaction of the resulting intermediate with 2-chloro-N-isopropylacetamide. The final product is obtained through the hydrolysis of the amide group with hydrochloric acid.
Scientific Research Applications
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential as an anti-diabetic and anti-obesity agent. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, as well as to increase fatty acid oxidation and decrease lipid accumulation in adipocytes. 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of ischemia and traumatic brain injury.
properties
IUPAC Name |
4-amino-N-(2-methylpropyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-7(2)5-13-11(16)10-9(12)6-15(14-10)8(3)4/h6-8H,5,12H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMKVHVPXMJSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C=C1N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)

![3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2545043.png)

![N-(2-hydroxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2545048.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide](/img/structure/B2545050.png)



![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2545056.png)

![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)

![2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)